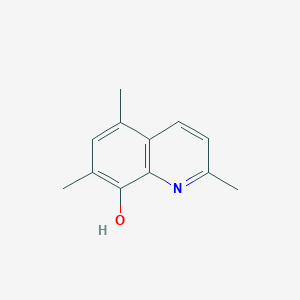

2,5,7-Trimethylquinolin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2,5,7-Trimethylquinolin-8-ol involves various chemical reactions to introduce different functional groups and structural modifications. For instance, the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines involves the condensation of (arylmethyl)triphenylphosphoranes with 4,4-ethylenedioxycyclohexanone, followed by hydrogenation and acidolysis to yield the corresponding cyclohexanones, which are then condensed with cyanoguanidine to form tetrahydroquinazolines . Similarly, methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives are synthesized through the Bischler-Napieralski reaction, reduction, cyclization, and dehydrogenation processes . These methods demonstrate the complexity and versatility of synthetic routes in the creation of quinoline derivatives.

Molecular Structure Analysis

The molecular structures of quinoline derivatives are characterized by the presence of a quinoline core, which can be further substituted with various groups to enhance biological activity. X-ray crystallography is a common technique used to determine the crystal and molecular structure of such compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets . The structural analysis of these compounds is crucial for understanding their reactivity and designing more potent derivatives.

Chemical Reactions Analysis

Quinoline derivatives undergo a range of chemical reactions that modify their structure and biological properties. For example, cyclopalladated compounds derived from quinoline ligands can react with alkynes to form organometallic compounds containing η^3-allylic moieties, demonstrating the reactivity of the palladium-carbon bond in these complexes . These reactions are not only important for the synthesis of new compounds but also for understanding the mechanisms of action of quinoline-based drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for the practical application of these compounds in medicinal chemistry. For instance, the solubility and stability of the compounds can affect their bioavailability and efficacy as drugs. The oligomerization behavior of nickel complexes derived from quinoline ligands, as well as their catalytic activities, are also determined by their physical and chemical properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Metal Ion Detection

2,5,7-Trimethylquinolin-8-ol, a derivative of 8-hydroxyquinoline, exhibits significant chemical properties due to its chromophore, enabling the detection of various metal ions. This characteristic has been explored extensively in organic and analytical chemistry for developing broad-spectrum drug molecules targeting several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline derivatives also render these compounds as potent candidates for disease treatment through their interaction with metal ions, leading to potential therapeutic applications (Gupta, Luxami, & Paul, 2021).

Antioxidant Applications

Research into 8-hydroxyquinoline analogues like 2,5,7-Trimethylquinolin-8-ol has demonstrated their efficacy as antioxidants. This is evident in the use of ethoxyquin (an 8-hydroxyquinoline derivative) for protecting polyunsaturated fatty acids in fish meal from oxidation. The antioxidant property is attributed to the compound's ability to undergo transformation into oxidation products, which themselves are potent antioxidants, thereby extending the protective effects against lipid oxidation. This highlights the role of 8-hydroxyquinoline derivatives in food preservation and potentially in oxidative stress-related conditions (de Koning, 2002).

Fluorescent Probes for Zinc Ion Determination

The development of fluorescent sensors based on 8-aminoquinoline, closely related to 2,5,7-Trimethylquinolin-8-ol, for Zn2+ ion detection in environmental and biological samples has been a significant application. These derivatives, including 8-amidoquinoline, have been utilized to improve water solubility and cell membrane permeability, making them viable tools for zinc analysis in various applications. The fast reactivity, good selectivity, and bio-compatibility of these derivatives underscore their potential in biological applications, necessitating further studies to explore the diversity of coordination complex geometries for enhanced effectiveness (Mohamad et al., 2021).

Antiprotozoal Drugs

The exploration of 8-aminoquinoline analogs, closely related to 2,5,7-Trimethylquinolin-8-ol, has shown promise in developing drugs for protozoal infections treatment. With focused research on creating analogs with reduced toxicity and broader efficacy, significant progress has been made, as seen in drugs like tafenoquine for malaria prophylaxis and sitamaquine for visceral leishmaniasis treatment. These developments highlight the potential of 8-aminoquinoline derivatives in public health for future antiprotozoal therapeutics (Tekwani & Walker, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2,5,7-trimethylquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13-11/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOGIWKARTVGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354059 |

Source

|

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6759-80-4 |

Source

|

| Record name | 2,5,7-Trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)